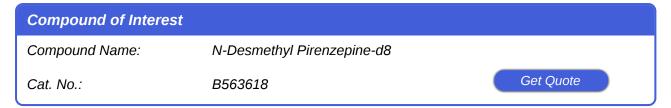


An In-depth Technical Guide to N-Desmethyl Pirenzepine-d8

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **N-Desmethyl Pirenzepine-d8**, its application in bioanalytical methods, and the relevant pharmacological context of its parent compound, pirenzepine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetics, and analytical chemistry.

Core Chemical and Physical Properties

N-Desmethyl Pirenzepine-d8 is the deuterium-labeled form of N-Desmethyl Pirenzepine, a metabolite of the M1 muscarinic acetylcholine receptor antagonist, pirenzepine. The introduction of eight deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.

Table 1: Chemical and Physical Properties of N-Desmethyl Pirenzepine-d8



Property	Value
Chemical Name	5,11-Dihydro-11-(1-piperazinyl-d8-acetyl)-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one
Synonyms	LS 822-d8
CAS Number	1189860-05-6
Molecular Formula	C18H11D8N5O2[3][4]
Molecular Weight	345.43 g/mol [3][4]
Appearance	White to Pale Yellow Solid[2]
Solubility	Chloroform (Slightly, Heated), DMSO (Slightly), Methanol (Slightly)[2]
Storage	-20°C Freezer, Under inert atmosphere

Table 2: Isotopic Purity of N-Desmethyl Pirenzepine-d8

Isotopic Purity Parameter	Specification
Deuterium Enrichment	≥ 98%
Chemical Purity	≥ 98%

Note: The isotopic and chemical purity values are typical specifications provided by commercial suppliers. It is recommended to refer to the Certificate of Analysis for lot-specific data.

Biological Context and Use Relationship to Pirenzepine

N-Desmethyl Pirenzepine is a metabolite of pirenzepine, an anti-muscarinic agent used for the treatment of peptic ulcers. Pirenzepine selectively antagonizes the M1 muscarinic acetylcholine receptor, which is involved in the regulation of gastric acid secretion. The N-demethylation of pirenzepine results in the formation of N-Desmethyl Pirenzepine. While the primary use of the deuterated form is as an internal standard, understanding the pharmacology of the parent compound is crucial for contextualizing its bioanalysis.



Use as an Internal Standard

Due to its structural similarity and identical chromatographic behavior to the unlabeled N-Desmethyl Pirenzepine, the d8-labeled analog is an excellent internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its distinct mass-to-charge ratio (m/z) allows for its differentiation from the endogenous metabolite, enabling accurate and precise quantification in complex biological matrices like plasma and urine.

Experimental Protocols

The following is a representative experimental protocol for the quantification of pirenzepine and its metabolite, N-Desmethyl Pirenzepine, in human plasma using **N-Desmethyl Pirenzepine-d8** as an internal standard. This protocol is adapted from established methods for pirenzepine analysis and should be validated for specific laboratory conditions.

LC-MS/MS Method for the Quantification of Pirenzepine and N-Desmethyl Pirenzepine

Objective: To quantify the concentration of pirenzepine and N-Desmethyl Pirenzepine in human plasma using a validated LC-MS/MS method with **N-Desmethyl Pirenzepine-d8** as an internal standard.

Materials:

- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Pirenzepine analytical standard
- N-Desmethyl Pirenzepine analytical standard
- N-Desmethyl Pirenzepine-d8 (Internal Standard)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade







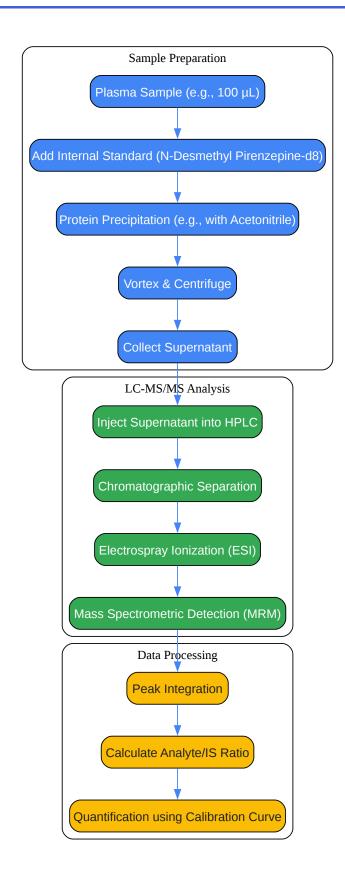
- 96-well plates
- Centrifuge

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for the bioanalysis of Pirenzepine and its metabolite.



Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare stock solutions of pirenzepine, N-Desmethyl Pirenzepine, and N-Desmethyl
 Pirenzepine-d8 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
 - Prepare working solutions by serial dilution of the stock solutions to create calibration standards and quality control (QC) samples.
- Sample Preparation:
 - To 100 μL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 10 μL of the N-Desmethyl Pirenzepine-d8 internal standard working solution.
 - Add 300 μL of acetonitrile to precipitate proteins.
 - Vortex the plate for 2 minutes.
 - Centrifuge the plate at 4000 rpm for 10 minutes.
 - Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Conditions:

Table 3: Chromatographic Conditions



Parameter	Value
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.
Injection Volume	5 μL
Column Temp.	40°C

Table 4: Mass Spectrometric Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Pirenzepine: To be determinedN-Desmethyl Pirenzepine: To be determinedN-Desmethyl Pirenzepine-d8: To be determined
Collision Energy	To be optimized for each transition
Source Temp.	500°C

Note: MRM transitions and collision energies need to be optimized for the specific instrument used.

• Data Analysis:

• Integrate the peak areas for the analytes and the internal standard.



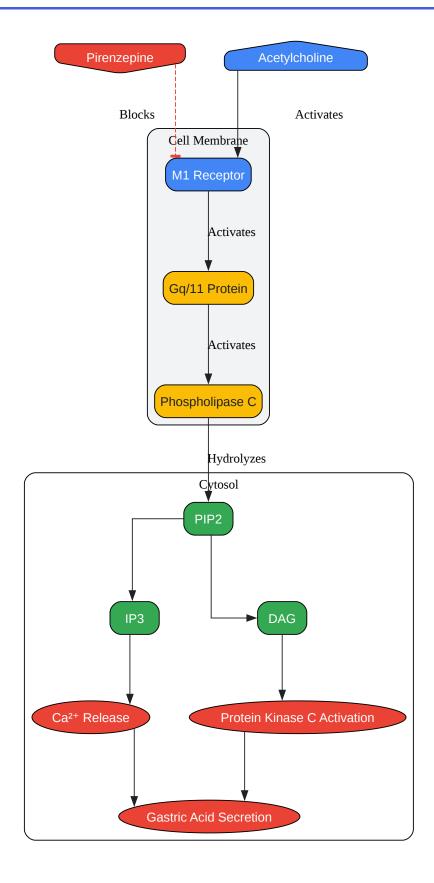
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of the analytes in the unknown samples from the calibration curve.

Signaling Pathway of Pirenzepine

Pirenzepine acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). In the context of gastric parietal cells, this signaling pathway contributes to the secretion of gastric acid. By blocking this pathway, pirenzepine reduces gastric acid secretion.

Pirenzepine's Antagonistic Action on the M1 Receptor Signaling Pathway:





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. Determination of pirenzepine in human plasma using liquid chromatography with tandem mass spectrometric detection PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinivex.com [clinivex.com]
- 4. veeprho.com [veeprho.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Desmethyl Pirenzepine-d8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563618#n-desmethyl-pirenzepine-d8-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com